N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound It belongs to the class of amides and contains both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.
Amide Bond Formation: The final compound is formed by reacting the isoindoline derivative with 2,6-dimethylaniline under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield and purity.
Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic ring and amide group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific application. For example:
Pharmacological Action: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In chemical reactions, the compound’s functional groups would participate in various mechanisms, such as nucleophilic substitution or electrophilic addition.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-5-7-13(2)17(12)20-16(22)10-11-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-9H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
XCYMPECGLOUTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.